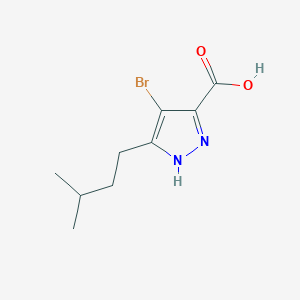
4-bromo-3-isopentyl-1H-pyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two nitrogen atoms . They are widely used in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazoles can be synthesized through several methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The exact structure of “4-bromo-3-isopentyl-1H-pyrazole-5-carboxylic acid” would depend on the positions of the bromo, isopentyl, and carboxylic acid groups on the pyrazole ring.Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions. For example, they can participate in Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones . They can also react with titanium tetrachloride to afford binary adducts .Applications De Recherche Scientifique
Synthesis and Biological Activity
Pyrazole carboxylic acid derivatives, including structures similar to 4-bromo-3-isopentyl-1H-pyrazole-5-carboxylic acid, are important scaffold structures in heterocyclic compounds due to their diverse biological activities. These activities encompass antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The synthesis of these derivatives and their biological applications have been extensively reviewed, highlighting their significance in medicinal chemistry and drug discovery efforts (Cetin, 2020).
Heterocyclic Compound Synthesis
The chemistry of pyrazoline derivatives, such as 4-bromo-3-isopentyl-1H-pyrazole-5-carboxylic acid, is crucial for the synthesis of a wide range of heterocyclic compounds. These compounds serve as valuable building blocks for creating various classes of heterocycles and dyes, demonstrating their versatility and importance in organic synthesis and industrial applications (Gomaa & Ali, 2020).
Hybrid Catalysts in Organic Synthesis
The application of hybrid catalysts for the synthesis of pyranopyrimidine scaffolds, which are closely related to pyrazole derivatives, underscores the evolving role of these compounds in organic synthesis. These catalysts facilitate the development of lead molecules with potential therapeutic applications, indicating the broader impact of pyrazole-based structures in advancing medicinal and pharmaceutical chemistry (Parmar, Vala, & Patel, 2023).
Anticancer Agent Development
Pyrazole carboxylic acid derivatives have been explored for their potential as anticancer agents, with Knoevenagel condensation playing a significant role in generating biologically active molecules. This showcases the therapeutic potential of pyrazole-based compounds in cancer treatment and drug development (Tokala, Bora, & Shankaraiah, 2022).
Pharmacological Properties
A comprehensive review on pyrazole and its pharmacological properties highlights the importance of pyrazole derivatives, including 4-bromo-3-isopentyl-1H-pyrazole-5-carboxylic acid, in various therapeutic applications. The review discusses the structure, synthesis approaches, and biological activities of pyrazole heterocyclic ring structures, emphasizing their significance in drug discovery and pharmaceutical research (Bhattacharya et al., 2022).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-bromo-5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-5(2)3-4-6-7(10)8(9(13)14)12-11-6/h5H,3-4H2,1-2H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGHEYPEOBFKEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=C(C(=NN1)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-isopentyl-1H-pyrazole-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S)-1-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/no-structure.png)


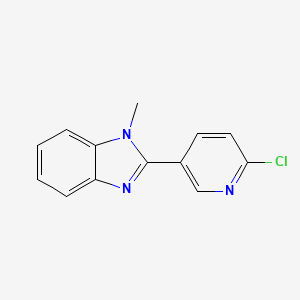

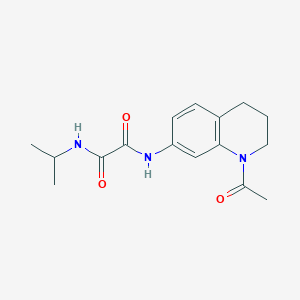
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2581908.png)
![2-Amino-5-[(dimethylamino)methyl]pyridine](/img/structure/B2581909.png)

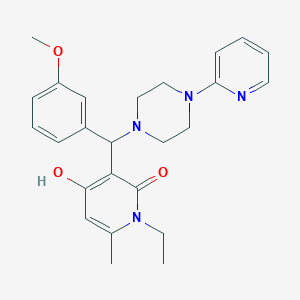
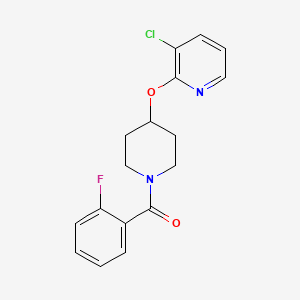

![N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2581918.png)
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2581919.png)